{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Overview
Description
“{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a compound that has been studied for its potential therapeutic applications . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Scientific Research Applications
Dopamine D2 Receptor Modulation
Dopamine, a central neurotransmitter, plays a pivotal role in the central nervous system's functioning, influencing mood, reward, and motor control. The modulation of dopamine D2 receptors (D2Rs) is a therapeutic strategy for neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds structurally related to "{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride" have been identified as potential antagonists or partial agonists for D2Rs. Their pharmacophore typically includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment, crucial for high D2R affinity. This suggests that modifications to these compounds could enhance their therapeutic efficacy in treating the aforementioned disorders by targeting the dopaminergic pathway (Jůza et al., 2022).
DNA Interaction and Potential for Drug Design
Compounds like Hoechst 33258 and its analogs, structurally related to "this compound," bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This interaction has been exploited in various biological applications, including fluorescent DNA staining for chromosomal analysis and nuclear DNA content evaluation in plant cell biology. The structural motif of these compounds serves as a model for rational drug design, especially for developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Metabolism and Pharmacokinetics
The metabolism of arylpiperazine derivatives, closely related to "this compound," involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptor interactions, underlining the importance of understanding the pharmacokinetics and metabolic pathways of such compounds for their clinical application and potential side effects (Caccia, 2007).
Broad Therapeutic Potential
The piperazine scaffold, a core structural component of "this compound," is found in a wide range of therapeutic agents, including antipsychotics, antihistamines, antidepressants, and anticancer agents. The flexibility of the piperazine ring allows for significant pharmacological diversity, indicating a broad potential for the development of new therapies across various disease states. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of this structure in drug discovery and development (Rathi et al., 2016).
Mechanism of Action
Target of Action
The primary target of {2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can influence numerous biochemical pathways. These pathways play a crucial role in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
It is suggested that the compound’s interaction with alpha1-adrenergic receptors could potentially influence the treatment of various neurological conditions .
Safety and Hazards
The safety and hazards of “{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” are important considerations. For a similar compound, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline”, the hazard statements include H302, H312, and H332, indicating potential hazards if ingested, in contact with skin, or if inhaled .
Biochemical Analysis
Biochemical Properties
{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic system by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This can lead to enhanced neurotransmission and potential therapeutic effects in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, inhibiting their activity and leading to a decrease in smooth muscle contraction . Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as improved cognitive function and reduced neurotoxicity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects are observed, where the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting acetylcholinesterase and modulating the cholinergic system . This interaction can lead to changes in the levels of neurotransmitters and other metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the brain, where it exerts its effects on neurotransmission . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action.
Properties
IUPAC Name |
2-amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUYFLNMWEBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-83-5 | |
Record name | Ethanone, 2-amino-1-[4-(4-methoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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